molecular formula C6H16N2O B13954546 2-{[(2S)-2-Aminopropyl](methyl)amino}ethan-1-ol CAS No. 74245-27-5

2-{[(2S)-2-Aminopropyl](methyl)amino}ethan-1-ol

Cat. No.: B13954546
CAS No.: 74245-27-5
M. Wt: 132.20 g/mol
InChI Key: RVKPNBCSECRBTR-LURJTMIESA-N
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Description

2-{(2S)-2-Aminopropylamino}ethan-1-ol is an organic compound with the molecular formula C6H15NO. It is a colorless liquid that is soluble in water and various organic solvents. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-{(2S)-2-Aminopropylamino}ethan-1-ol involves the reaction of 2-chloroethanol with N-methyl-2-propanamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-chloroethanol and N-methyl-2-propanamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The starting materials are mixed and heated to a temperature of around 60-80°C for several hours.

    Product Isolation: The product is then isolated by distillation or extraction techniques.

Industrial Production Methods

In industrial settings, the production of 2-{(2S)-2-Aminopropylamino}ethan-1-ol may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-{(2S)-2-Aminopropylamino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form primary or secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Alkyl halides or other substituted derivatives.

Scientific Research Applications

2-{(2S)-2-Aminopropylamino}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{(2S)-2-Aminopropylamino}ethan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: A structurally similar compound with similar chemical properties.

    1-Amino-2-methylpropan-2-ol: Another related compound used in similar applications.

    2-Amino-2-(4-chlorophenyl)ethan-1-ol: A compound with a similar backbone but different functional groups.

Uniqueness

2-{(2S)-2-Aminopropylamino}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

74245-27-5

Molecular Formula

C6H16N2O

Molecular Weight

132.20 g/mol

IUPAC Name

2-[[(2S)-2-aminopropyl]-methylamino]ethanol

InChI

InChI=1S/C6H16N2O/c1-6(7)5-8(2)3-4-9/h6,9H,3-5,7H2,1-2H3/t6-/m0/s1

InChI Key

RVKPNBCSECRBTR-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CN(C)CCO)N

Canonical SMILES

CC(CN(C)CCO)N

Origin of Product

United States

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